5-ヒドロキシサクサグリプチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

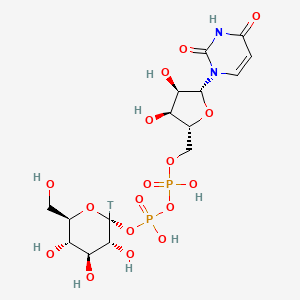

5-Hydroxy saxagliptin is a major active metabolite of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound plays a crucial role in enhancing glucose-dependent insulin secretion by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .

科学的研究の応用

5-Hydroxy saxagliptin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying hydroxylation reactions and enzyme catalysis.

Biology: The compound is studied for its role in modulating incretin hormones and its effects on glucose metabolism.

Medicine: As an active metabolite of saxagliptin, it is crucial in the development of treatments for type 2 diabetes mellitus.

Industry: The compound is used in the pharmaceutical industry for the production of antidiabetic medications.

作用機序

Target of Action

5-Hydroxy saxagliptin primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in regulating glucose homeostasis .

Mode of Action

5-Hydroxy saxagliptin acts as a competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows down the breakdown of incretin hormones, resulting in increased levels of these hormones in the body . This leads to an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells . The overall effect is a decrease in hepatic glucose production .

Biochemical Pathways

The primary biochemical pathway affected by 5-Hydroxy saxagliptin is the incretin hormone pathway . By inhibiting the DPP-4 enzyme, 5-Hydroxy saxagliptin prolongs the active incretin levels, which in turn regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .

Pharmacokinetics

5-Hydroxy saxagliptin is primarily metabolized by cytochrome P450 3A4/5 (CYP3A4/5) . Approximately 50% of the absorbed dose will undergo hepatic metabolism . The compound is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen .

Result of Action

The molecular and cellular effects of 5-Hydroxy saxagliptin’s action primarily involve the regulation of glucose homeostasis . By increasing the levels of active incretin hormones, it augments glucose-dependent insulin secretion, leading to improved glycemic control . This makes 5-Hydroxy saxagliptin an effective treatment for type 2 diabetes mellitus .

生化学分析

Biochemical Properties

5-Hydroxy Saxagliptin inhibits DPP-4 , an enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, 5-Hydroxy Saxagliptin increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Cellular Effects

5-Hydroxy Saxagliptin, by inhibiting DPP-4, influences cell function by augmenting glucose-dependent insulin secretion . This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in glucose regulation .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy Saxagliptin involves the inhibition of DPP-4 . This inhibition increases the concentrations of GLP-1 and GIP, hormones that stimulate glucose-dependent insulin secretion . This results in improved glycemic control in patients with type 2 diabetes mellitus .

Temporal Effects in Laboratory Settings

In laboratory settings, the plasma concentration-time profiles for Saxagliptin and 5-Hydroxy Saxagliptin were similar on days 1 and 7, with no evidence of drug accumulation on repeated dosing . The half-life of plasma DPP-4 inhibition with Saxagliptin 5 mg is 27 h, which supports a once-daily dosing regimen .

Metabolic Pathways

The metabolism of Saxagliptin, and by extension 5-Hydroxy Saxagliptin, is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) . Approximately 50% of the absorbed dose will undergo hepatic metabolism .

Transport and Distribution

Saxagliptin is orally absorbed and can be administered with or without food . It is eliminated by a combination of renal and hepatic clearance . The steady-state volume of distribution values for Saxagliptin ranged from 1.3 to 5.2 L/kg, indicating extravascular distribution .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy saxagliptin involves the hydroxylation of saxagliptin. This process typically employs cytochrome P450 (CYP) 3A4/5 enzymes, which catalyze the hydroxylation reaction under specific conditions .

Industrial Production Methods: In industrial settings, the production of 5-Hydroxy saxagliptin follows a similar pathway, utilizing biocatalysts to achieve the hydroxylation of saxagliptin. The process is optimized for large-scale production, ensuring high yield and purity of the compound .

化学反応の分析

Types of Reactions: 5-Hydroxy saxagliptin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

類似化合物との比較

Saxagliptin: The parent compound, also a DPP-4 inhibitor.

Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.

Vildagliptin: A DPP-4 inhibitor with comparable pharmacological effects.

Uniqueness: 5-Hydroxy saxagliptin is unique due to its specific hydroxylation, which enhances its selectivity and potency as a DPP-4 inhibitor. It is approximately fivefold more potent than sitagliptin and vildagliptin .

特性

CAS番号 |

841302-24-7 |

|---|---|

分子式 |

C18H25N3O3 |

分子量 |

331.4 g/mol |

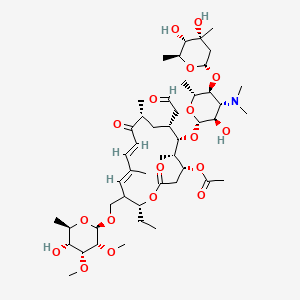

IUPAC名 |

(1S,3R,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

InChI |

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12-,13+,14-,16?,17-,18+/m1/s1 |

InChIキー |

GAWUJFVQGSLSSZ-YQWHHNEHSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N |

異性体SMILES |

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N |

正規SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N |

同義語 |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile; BMS 510849; 5-Hydroxy Saxagliptin; BMS 510849; M2 Saxagliptin Hydroxylated Metabolite |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)